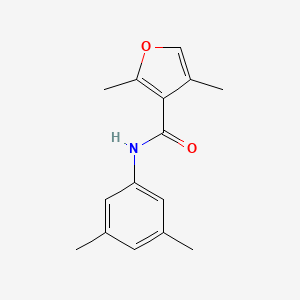
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMF is a furan derivative and is known for its ability to act as a potent immunomodulatory agent.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic systems, which are crucial in pharmaceuticals. The reaction with ethyl acetoacetate, for instance, leads to the formation of tetrahydropyridones , compounds known for their biological activity and potential therapeutic applications.
Development of Fungicides and Herbicides
Due to its structural similarity to N-aryl-β-alanines, it can be utilized in the development of new fungicides and herbicides. These applications leverage the pyrimidine skeleton, commonly found in many agricultural chemicals .
Chiral Chromatography Stationary Phases
The compound’s derivatives can be linked with oligosaccharides and cyclodextrins to create chiral stationary phases for chromatography . This application is vital for the separation of enantiomers in analytical chemistry and pharmaceutical research.
Environmental Monitoring
Its analogs are used as internal standards or surrogates in environmental monitoring methods, such as the US EPA Method 531, which is designed to detect pesticides, PCBs, and herbicides .
Catalyst-Free Synthesis Processes
It has been shown to be effective in catalyst-free synthesis processes, which are more environmentally friendly and cost-effective. This approach is particularly beneficial for large-scale industrial production .
Selective Substrate Synthesis
The compound exhibits unique substrate selectivity, which can be harnessed to synthesize specific target molecules from a mixture of similar compounds .
Spectroscopic Analysis
The compound and its derivatives provide valuable information through spectroscopic analysis, such as NMR and IR, aiding in the structural determination of synthesized products .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKVCGTWPJVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(OC=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


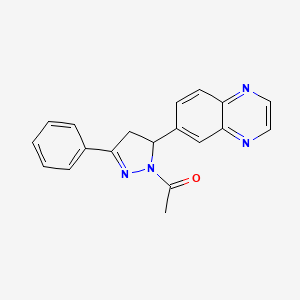
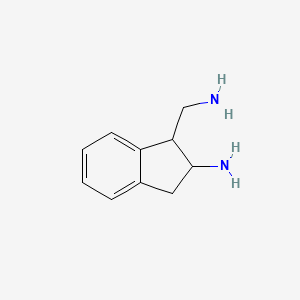
![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)

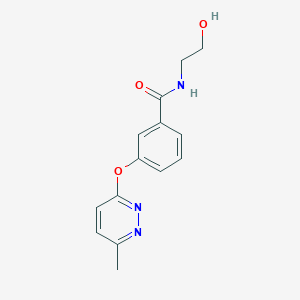
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
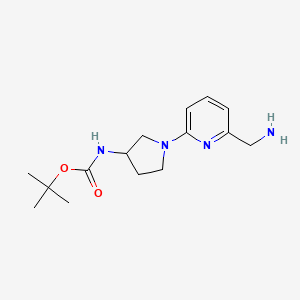
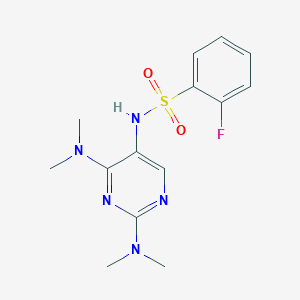
![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)
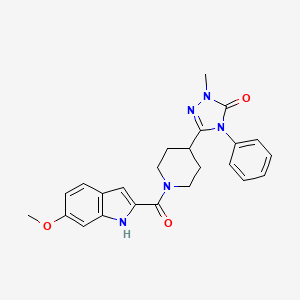

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)